molecular formula C20H21N3O3 B2649331 2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide CAS No. 1060244-76-9

2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide

Cat. No.: B2649331
CAS No.: 1060244-76-9
M. Wt: 351.406
InChI Key: LEIQEZHPYVOGDH-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide” is a complex organic molecule that contains several functional groups and rings . It has a pyrido[1,2-a]pyrimidin-4-one core, which is a type of fused heterocyclic system . Compounds with this core structure have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .


Synthesis Analysis

The synthesis of similar compounds often involves cyclization reactions . For example, 5-acetyl-4-aminopyrimidines, when acylated with carboxylic anhydrides or acid chlorides and heated under reflux with MeONa in BuOH, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . The exact synthesis process for this specific compound would depend on the starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by its functional groups and the arrangement of its atoms. It contains a pyrido[1,2-a]pyrimidin-4-one core, which is a fused ring system, and also has a propanamide group and a 2,5-dimethylphenoxy group attached to it .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the amide group could participate in hydrolysis reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

Compounds with pyrimidinone and oxazinone structures, often fused with thiophene rings, have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds, derived from various starting materials, show promising activity against bacterial and fungal strains, comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, pyrimidinone derivatives synthesized using citrazinic acid have demonstrated good anti-inflammatory activity, comparable to Prednisolone® as a reference drug (Amr et al., 2007).

Anticancer Research

The structural motif of pyrimidinones has been explored in the development of anticancer agents. Specifically, novel benzodifuranyl derivatives, incorporating pyrimidinone and oxadiazepine structures, have been synthesized and shown to exhibit significant COX-2 inhibitory activity, analgesic, and anti-inflammatory effects, suggesting their potential as anticancer agents (Abu‐Hashem et al., 2020).

Receptor Study Applications

Compounds featuring the pyrimidine ring have been utilized in the study of receptors, such as the peripheral benzodiazepine receptor (PBR), highlighting their potential in the development of imaging agents for neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).

Photochemical Reactions

The photoreactions of compounds containing pyruvamide structures, analogous to the investigated compound, have been studied for their potential in generating various products through photochemical transformations, indicating the utility of these molecules in synthetic organic chemistry and material science (Shima et al., 1984).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. Compounds with a similar pyrido[1,2-a]pyrimidin-4-one core have been found to exhibit a wide range of biological activities .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its biological activity and potential use as a pharmaceutical agent .

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-12-8-9-13(2)16(11-12)26-15(4)19(24)22-18-14(3)21-17-7-5-6-10-23(17)20(18)25/h5-11,15H,1-4H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIQEZHPYVOGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=C(N=C3C=CC=CN3C2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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